Phosphonium, allyltributyl-, bromide

Overview

Description

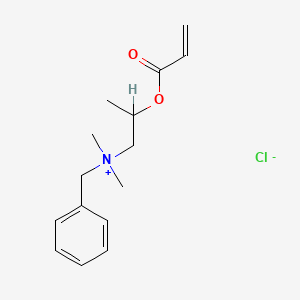

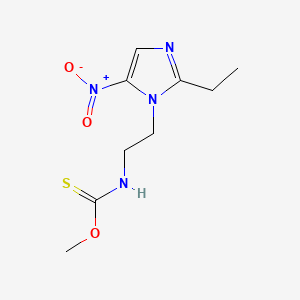

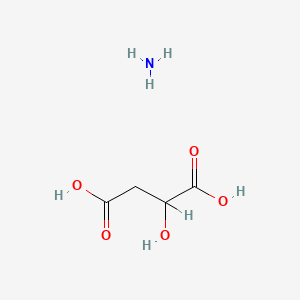

Phosphonium, allyltributyl-, bromide, also known as Allyltributylphosphonium bromide, is a chemical compound with the molecular formula C15H32BrP . Its molecular weight is 323.29 g/mol .

Molecular Structure Analysis

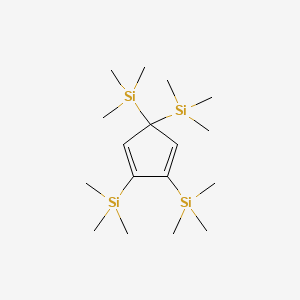

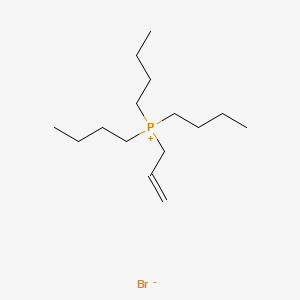

The molecular structure of Allyltributylphosphonium bromide consists of a phosphorus atom bonded to an allyl group and three butyl groups . The phosphorus atom carries a positive charge, making the compound a phosphonium ion .Physical And Chemical Properties Analysis

The physical and chemical properties of phosphonium-based compounds can vary widely . For instance, many deep eutectic solvents (DESs) synthesized from phosphonium-based salts have melting temperatures lower than 100 °C .Scientific Research Applications

Chemical Synthesis and Catalysis

Phosphonium salts, such as allyltributylphosphonium bromide, play a crucial role in organic synthesis. They are utilized in the preparation of conjugated olefins, demonstrating their importance in synthetic chemistry. A method involving allylic acetates treated with sodium bromide and triphenylphosphine, in the presence of palladium catalyst, to yield phosphonium salts, showcases their utility in forming ylides that react with aldehydes to afford conjugated olefins. This procedure has been applied to synthesize insecticidal substances, highlighting its practical applications in developing bioactive compounds (Tsukahara et al., 1984).

Green Chemistry and Solvent Development

Allyltributylphosphonium bromide contributes significantly to the field of green chemistry through the development of deep eutectic solvents (DESs). DESs, formulated with allyltributylphosphonium bromide, have been studied for their unique physical properties, including density, viscosity, and surface tension, which are crucial for various industrial applications. These solvents represent a sustainable alternative to traditional solvents, offering a lower environmental impact and potential for diverse applications, such as in extractions, electrochemistry, and catalysis (Alomar et al., 2013).

Environmental Applications

Research into phosphonium-based DESs has extended into environmental applications, particularly in carbon dioxide capture. Studies on DESs formulated with allyltributylphosphonium bromide have explored their efficacy in absorbing CO2. These studies provide valuable insights into the role of hydrogen bonding, molar ratios, and the physicochemical properties of DESs on their capacity to capture CO2, demonstrating the potential of phosphonium salts in mitigating greenhouse gas emissions and contributing to sustainability efforts (Ghaedi et al., 2017).

Materials Science and Engineering

In materials science, allyltributylphosphonium bromide has been involved in the synthesis of innovative materials. For instance, it has been used in the development of mesoporous materials and polymer sciences. The incorporation of phosphonium salts into polymers and composites can enhance material properties, such as thermal stability, flame retardancy, and mechanical strength, opening new pathways for advanced materials in technology, energy storage, and beyond (Pramanik et al., 2015).

Future Directions

Mechanism of Action

Target of Action

Allyltributylphosphonium bromide is a type of quaternary phosphonium salt Similar compounds have been shown to have antimicrobial properties , suggesting that their targets could be various structures or processes within microbial cells.

Mode of Action

It is known that quaternary phosphonium salts can intercalate into certain structures, such as montmorillonites . This intercalation could potentially disrupt normal cellular functions, leading to the observed antimicrobial effects .

Biochemical Pathways

Phosphonium salts have been implicated in the catalytic cyclopropanation reaction via a phosphonium ylide pathway

Pharmacokinetics

The compound’s molecular weight (32329200) and LogP (259430) suggest that it may have certain lipophilic properties , which could influence its bioavailability and distribution within the body.

Result of Action

Similar phosphonium salts have been shown to have antimicrobial effects . This suggests that the compound could potentially disrupt normal microbial cellular functions, leading to cell death.

Action Environment

The action of Allyltributylphosphonium bromide can be influenced by environmental factors. For instance, the presence of bromide ions has been shown to enhance the degradation of certain phosphonates . Additionally, the compound’s action may be affected by its concentration, the presence of other substances, and the specific characteristics of its environment .

properties

IUPAC Name |

tributyl(prop-2-enyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32P.BrH/c1-5-9-13-16(12-8-4,14-10-6-2)15-11-7-3;/h8H,4-7,9-15H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJHLMANZFSVPZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CC=C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90971295 | |

| Record name | Tributyl(prop-2-en-1-yl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55894-18-3 | |

| Record name | Allyltributylphosphonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55894-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, allyltributyl-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055894183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tributyl(prop-2-en-1-yl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.